molecular formula C18H21BrN4S B5007974 4-N,4-N-diethyl-1-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide

4-N,4-N-diethyl-1-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide

Cat. No.: B5007974
M. Wt: 405.4 g/mol
InChI Key: WFADEAFKYKINIB-UHFFFAOYSA-N
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Description

4-N,4-N-diethyl-1-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide is a complex organic compound that features a benzene ring substituted with diethylamine and pyridinyl-thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N,4-N-diethyl-1-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine typically involves multi-step organic reactions One common method involves the initial formation of the thiazole ring through a cyclization reaction between a thioamide and a haloketoneThe final step involves the coupling of the diethylamine group to the benzene ring through an amination reaction under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

4-N,4-N-diethyl-1-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-N,4-N-diethyl-1-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-N,4-N-diethyl-1-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyridinyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine
  • 5,5′-di(pyridin-2-yl)-3,3′-bi(1,2,4-triazole)

Uniqueness

4-N,4-N-diethyl-1-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine is unique due to its combination of diethylamine, pyridinyl, and thiazole groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications compared to its analogs .

Properties

IUPAC Name

4-N,4-N-diethyl-1-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4S.BrH/c1-3-22(4-2)15-10-8-14(9-11-15)20-18-21-17(13-23-18)16-7-5-6-12-19-16;/h5-13H,3-4H2,1-2H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFADEAFKYKINIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=N3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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